2-methyl-2-(oxolan-3-yloxy)propanal
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Overview
Description
2-methyl-2-(oxolan-3-yloxy)propanal is an organic compound with the molecular formula C8H14O3 It is a derivative of propanal, where the hydrogen atom at the second carbon is replaced by a 2-methyl-2-(oxolan-3-yloxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with 3-hydroxytetrahydrofuran in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-methyl-2-(oxolan-3-yloxy)propanoic acid.
Reduction: 2-methyl-2-(oxolan-3-yloxy)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxolan-3-yloxy)propanal involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the aldehyde group is the primary site of reactivity, undergoing transformation to a carboxylic acid. In biological systems, it may interact with enzymes that catalyze aldehyde transformations.
Comparison with Similar Compounds
Similar Compounds
2-methylpropanal: Lacks the oxolan-3-yloxy group.
3-hydroxytetrahydrofuran: Lacks the aldehyde group.
2-methyl-2-(oxolan-3-yloxy)ethanol: Contains an alcohol group instead of an aldehyde.
Properties
CAS No. |
1861851-93-5 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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